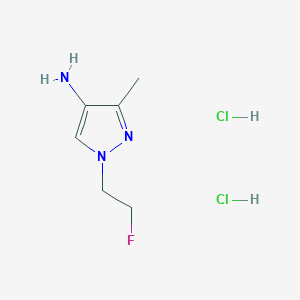

1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code or its molecular formula. For example, the InChI code for a similar compound, “1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride”, is 1S/C6H13FN2.2ClH/c7-2-4-9-3-1-6(8)5-9;;/h6H,1-5,8H2;2*1H .

Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, “1-(2-fluoroethyl)pyrrolidin-3-amine dihydrochloride”, include a molecular weight of 205.1, and it is a powder at room temperature .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Pyrazoles

The development of new synthetic strategies for fluorinated pyrazoles is a key area of research due to their importance as building blocks in medicinal chemistry. A notable synthetic approach involves the monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines to yield new 3-amino-4-fluoropyrazoles. This method is significant for the functionalization of pyrazoles, enabling further chemical transformations and applications in drug discovery and development (Surmont et al., 2011).

Fluorous Synthesis Techniques

The fluorous synthesis of disubstituted pyrimidines showcases the application of 1-(2-Fluoroethyl)-3-methyl-1H-pyrazol-4-amine dihydrochloride in creating phase tags for purification processes. This technique involves the attachment of 2,4-dichloro-6-methylpyrimidine with perfluorodecanethiol, followed by substitution and oxidation steps. The fluorous chain acts as a phase tag, simplifying purification and highlighting the utility of fluorinated reagents in streamlining synthetic procedures (Zhang, 2003).

Research into the development of fluoroalkyl amino reagents from commercially available trifluoromethyl trifluorovinyl ether has led to the creation of compounds capable of introducing fluoro(trifluoromethoxy)methyl groups onto arenes and heterocycles. These reagents facilitate Vilsmeier-type acylations and the synthesis of fluorinated pyrazoles, which are essential for medicinal and agricultural chemistry. This area of study highlights the versatility of fluorinated reagents in accessing structurally diverse and functionally rich fluorinated compounds (Schmitt et al., 2017).

Regioselective Synthesis of Fluorinated Heterocycles

The regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines demonstrates the strategic use of fluorine-containing substituents to influence the electronic properties of nitrogen heterocycles. This method allows for the synthesis of compounds with high-fluorescence intensity, indicating potential applications in organic light-emitting diodes and other electronic devices. The focus on regioselectivity and the influence of fluorine substitution underscores the significance of this compound in the development of advanced materials (Szlachcic et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

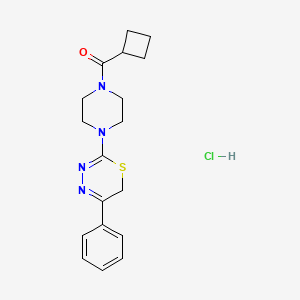

1-(2-fluoroethyl)-3-methylpyrazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FN3.2ClH/c1-5-6(8)4-10(9-5)3-2-7;;/h4H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVSSLDPVSOVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)CCF.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)

![N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2983318.png)

![11-(4-chloro-3-nitrophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2983323.png)

![1-(prop-2-yn-1-yl)-N-[(2,3,5-trimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide](/img/structure/B2983326.png)

![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2983328.png)